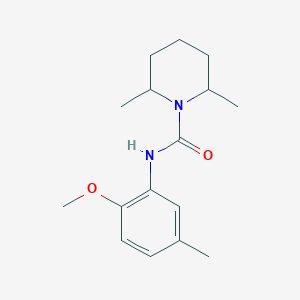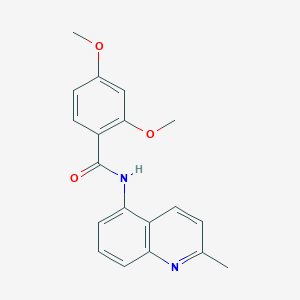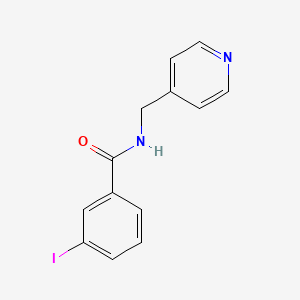![molecular formula C15H21FN2O3 B5338844 3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMFP or 3-((dimethylamino)methyl)-1-(3-fluoro-2-methoxybenzoyl)pyrrolidin-3-ol. It is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
DMFP has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in the study of neurotransmitters and their receptors. DMFP is a potent ligand for the muscarinic acetylcholine receptor, which is involved in several physiological processes, including cognitive function, memory, and learning. DMFP has also been used as a fluorescent probe for the study of cell signaling pathways.
Mecanismo De Acción
The mechanism of action of DMFP is based on its ability to bind to the muscarinic acetylcholine receptor. This binding results in the activation of downstream signaling pathways, leading to various physiological effects. DMFP has been found to be a potent agonist of the M1 and M3 muscarinic receptors and a weak antagonist of the M2 receptor.
Biochemical and Physiological Effects:
DMFP has been shown to have several biochemical and physiological effects. It has been found to enhance cognitive function and improve memory in animal models. DMFP has also been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. DMFP has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFP has several advantages for use in lab experiments. It is a potent and selective ligand for the muscarinic acetylcholine receptor, making it a useful tool in the study of this receptor. DMFP is also fluorescent, making it a useful probe for the study of cell signaling pathways. However, DMFP has some limitations, including its high cost and the complexity of its synthesis. Additionally, DMFP has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of DMFP. One area of interest is the development of new synthetic methods for DMFP that are more efficient and cost-effective. Another area of interest is the study of the potential therapeutic applications of DMFP, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of DMFP in different animal models and cell types could lead to a better understanding of its mechanism of action and potential applications.
Métodos De Síntesis
DMFP is synthesized by reacting 3-fluoro-2-methoxybenzoyl chloride with pyrrolidine in the presence of dimethylamine. The reaction is carried out in anhydrous conditions, and the product is obtained in high yield and purity. The synthesis of DMFP is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-17(2)9-15(20)7-8-18(10-15)14(19)11-5-4-6-12(16)13(11)21-3/h4-6,20H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKFBDNVKTQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)C2=C(C(=CC=C2)F)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5338777.png)


![6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)


![1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5338851.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)

